Methyl 4-hydroxybenzofuran-2-carboxylate
Overview
Description
Scientific Research Applications
1. Crystal Structure Analysis
A study by (Sharfalddin et al., 2020) explored the crystal structure of methyl 4-hydroxybenzoate. The researchers determined its structure using X-ray crystallography and performed Hirshfeld surface analysis for understanding intermolecular interactions. They also employed computational calculations using quantum mechanical methods. This study contributes to understanding the molecular determinants of its pharmaceutical activity.
2. Chemical Synthesis and Rearrangement
A research conducted in 1974 by (Abbott et al.) focused on the chemical synthesis involving methyl 5-methoxyfuran-2-carboxylate. The study detailed the synthesis of trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate, highlighting the chemical reactions and processes involved.
3. Dermal Metabolism and Hydrolysis
In 2007, (Jewell et al.) investigated the dermal metabolism and hydrolysis of parabens, including methyl 4-hydroxybenzoate, in human and minipig skin. This study is significant for understanding the absorption and metabolic processes of methyl paraben in the skin, which is crucial for its applications in cosmetics and pharmaceuticals.
4. Anti-Tumor Potential
A study by (Hayakawa et al., 2004) explored derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for their potential as anti-tumor agents. They designed and synthesized biologically stable derivatives to enhance the longevity of anticancer agents in the human body.
Future Directions
The future directions for research on “Methyl 4-hydroxybenzofuran-2-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in various fields, such as medicine and pharmacology . Further advancements can be made by coordinating efforts or integrating analyses across studies .
properties
IUPAC Name |
methyl 4-hydroxy-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVHDFRQGVTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560963 | |
Record name | Methyl 4-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127724-13-4 | |
Record name | Methyl 4-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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